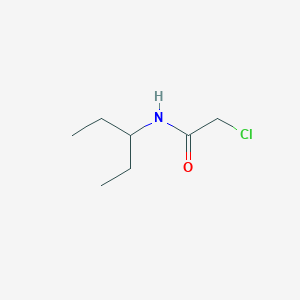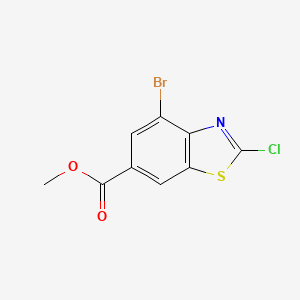![molecular formula C19H18N2O4S B2939111 2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-60-0](/img/structure/B2939111.png)
2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound with intriguing structural features, owing to its fused heterocyclic systems. It holds potential for applications across various scientific disciplines, making it a subject of considerable interest.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multistep synthetic procedures. One of the synthetic routes might include:
Formation of the Benzo[d]isothiazol-3(2H)-one 1,1-dioxide Core: : This can be accomplished by reacting appropriate benzoic acid derivatives with sulfur and nitrogen sources under controlled conditions.
Synthesis of 3,4-Dihydroquinolin-1(2H)-yl Moiety: : This segment can be synthesized via cyclization of precursor amines or aniline derivatives.
Linking Both Fragments: : The final compound is achieved by coupling these fragments through a propyl linker, using reagents that facilitate amide bond formation.
Industrial Production Methods
Industrial-scale production requires optimization of these steps for cost efficiency and yield maximization. Catalysts, high-throughput reactions, and continuous flow techniques can be employed to streamline the process.
化学反应分析
Types of Reactions
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, resulting in various oxidized products.
Reduction: : Hydrogenation or removal of oxygen atoms to yield reduced derivatives.
Substitution: : Replacement of functional groups, often with halogens or alkyl groups, to create analogs with different properties.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: : Halogenation often employs reagents like chlorine (Cl₂) or bromine (Br₂) under light or heat.
Major Products Formed
The reactions yield a diverse array of products, including various oxidized, reduced, and substituted analogs. Each product exhibits unique chemical and physical properties suitable for different applications.
科学研究应用
Chemistry
In chemistry, this compound is explored for its reactivity and as a precursor in organic synthesis.
Biology
Biologically, it can be studied for its interaction with biological macromolecules and potential bioactivity.
Medicine
Its potential medicinal properties, such as enzyme inhibition or receptor modulation, are subjects of pharmacological research.
Industry
Industrially, its derivatives may serve as intermediates in the synthesis of dyes, polymers, and other specialty chemicals.
作用机制
The Mechanism
The compound's biological activity often hinges on its ability to interact with specific molecular targets, such as enzymes or receptors.
Molecular Targets and Pathways
Potential targets might include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The interaction often involves binding to active sites, altering the normal function of the target molecule.
相似化合物的比较
Uniqueness
Compared to other compounds in its class, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its distinctive fused ring structure, which may confer unique properties in reactivity and biological activity.
Similar Compounds
Other similar compounds include derivatives of benzoisothiazole, quinoline, and their respective analogs.
Exploring the full potential of this compound could lead to significant advances in various fields. The complexity and versatility of its structure offer many avenues for further research.
属性
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-18(20-12-5-7-14-6-1-3-9-16(14)20)11-13-21-19(23)15-8-2-4-10-17(15)26(21,24)25/h1-4,6,8-10H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWGWAOUACNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)
![4-[(Prop-2-enoylamino)methyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)benzamide](/img/structure/B2939031.png)

![6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)
![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)


![4-oxo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)


![N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2939047.png)
![5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide](/img/structure/B2939049.png)
![N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide](/img/structure/B2939050.png)
